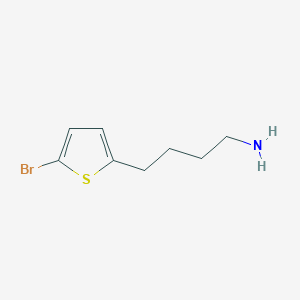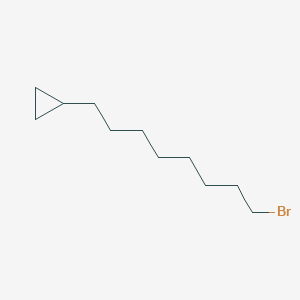
(8-Bromooctyl)cyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(8-Bromooctyl)cyclopropane: is an organic compound characterized by a cyclopropane ring attached to an octyl chain with a bromine atom at the eighth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (8-Bromooctyl)cyclopropane typically involves the reaction of cyclopropane with an octyl chain that has a bromine atom at the eighth position. One common method is the bromination of octylcyclopropane using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The bromination reaction is carefully monitored, and the product is purified using techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: (8-Bromooctyl)cyclopropane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups using appropriate reagents.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding alcohols, aldehydes, or carboxylic acids.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide, ammonia, or alkyl halides are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Major Products Formed:
Substitution Reactions: Products include (8-Hydroxyoctyl)cyclopropane, (8-Aminooctyl)cyclopropane, and various alkyl derivatives.
Reduction Reactions: The major product is octylcyclopropane.
Oxidation Reactions: Products include (8-Oxooctyl)cyclopropane and (8-Carboxyoctyl)cyclopropane.
Wissenschaftliche Forschungsanwendungen
Chemistry: (8-Bromooctyl)cyclopropane is used as a building block in organic synthesis
Biology: In biological research, this compound is used as a probe to study the interactions of cyclopropane-containing compounds with biological molecules. It helps in understanding the behavior of cyclopropane rings in biological systems.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs that target specific biological pathways. Its ability to undergo various chemical reactions makes it a versatile intermediate in drug synthesis.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of (8-Bromooctyl)cyclopropane involves its interaction with molecular targets through its bromine atom and cyclopropane ring. The bromine atom can participate in nucleophilic substitution reactions, while the cyclopropane ring can undergo ring-opening reactions. These interactions can modulate the activity of biological molecules and pathways, making the compound useful in various research applications.
Vergleich Mit ähnlichen Verbindungen
(8-Chlorooctyl)cyclopropane: Similar structure but with a chlorine atom instead of bromine.
(8-Iodooctyl)cyclopropane: Similar structure but with an iodine atom instead of bromine.
(8-Fluorooctyl)cyclopropane: Similar structure but with a fluorine atom instead of bromine.
Uniqueness: (8-Bromooctyl)cyclopropane is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its halogenated analogs
Eigenschaften
Molekularformel |
C11H21Br |
|---|---|
Molekulargewicht |
233.19 g/mol |
IUPAC-Name |
8-bromooctylcyclopropane |
InChI |
InChI=1S/C11H21Br/c12-10-6-4-2-1-3-5-7-11-8-9-11/h11H,1-10H2 |
InChI-Schlüssel |
GFVBLGLZLGXIQX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1CCCCCCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


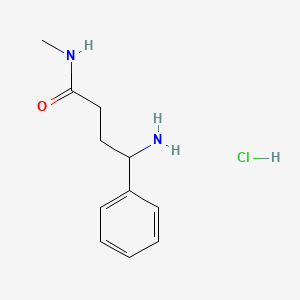
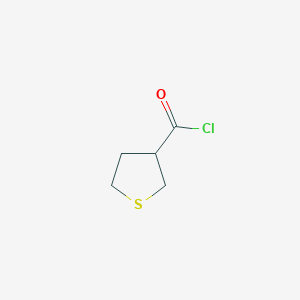

![tert-butyl 3-hydroxy-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-5-carboxylate](/img/structure/B15314035.png)
![4-Bromopyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B15314038.png)
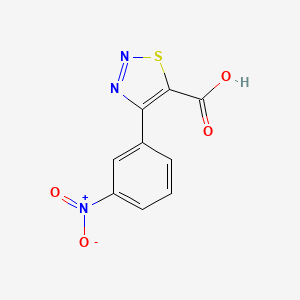

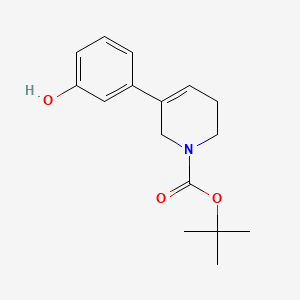
![octahydro-1H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B15314072.png)
![3-Methylpyrazolo[1,5-a]pyrimidin-6-ol](/img/structure/B15314080.png)

![6-Ethyl-2,6-diazaspiro[4.5]decane](/img/structure/B15314092.png)

